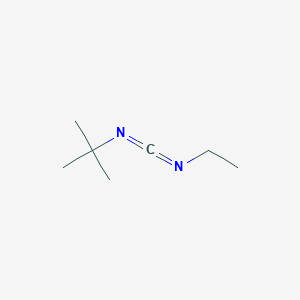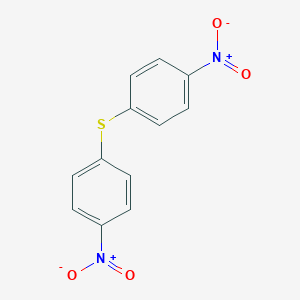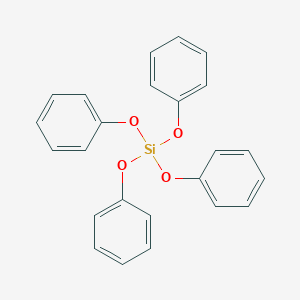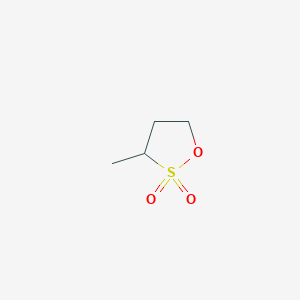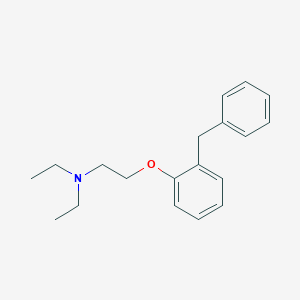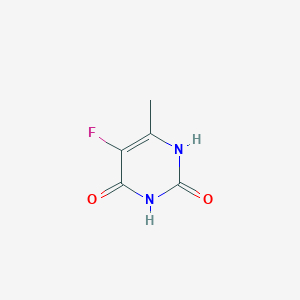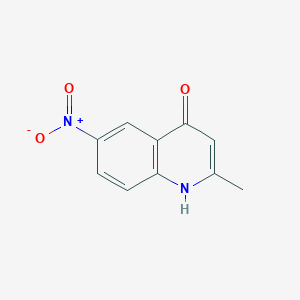
4-Chloro-3-ethyl-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-ethyl-5-methylphenol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-5-methylphenol typically involves the chlorination of 3-ethyl-5-methylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a solvent like acetonitrile to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process where 3-ethyl-5-methylphenol is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydroxy derivative using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as nitro or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or amino derivatives.
科学研究应用
4-Chloro-3-ethyl-5-methylphenol is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is investigated for its potential use in developing antimicrobial agents and disinfectants.
Industry: The compound is used in the formulation of antiseptics, disinfectants, and preservatives for various products.
作用机制
The antimicrobial action of 4-Chloro-3-ethyl-5-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. It targets both gram-positive and gram-negative bacteria, as well as fungi.
相似化合物的比较
4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.
4-Chloro-3,5-dimethylphenol: Another antimicrobial agent with a broader spectrum of activity.
4-Chloro-2-methylphenol: Used in the synthesis of pharmaceuticals and as a preservative.
Uniqueness: 4-Chloro-3-ethyl-5-methylphenol stands out due to the presence of both ethyl and methyl groups, which can influence its reactivity and antimicrobial efficacy. Its specific structure allows for unique interactions with microbial cell membranes, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
4-chloro-3-ethyl-5-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPGHKKJDOUNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289313 |
Source


|
| Record name | 4-Chloro-3-ethyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-66-2 |
Source


|
| Record name | NSC60263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-3-ethyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
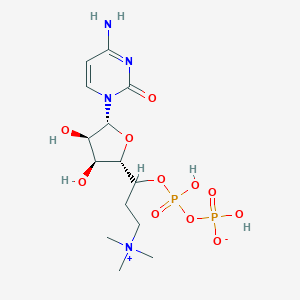
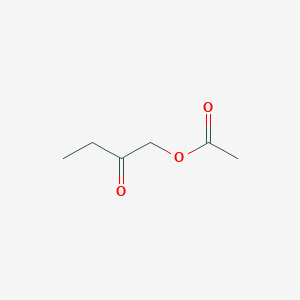
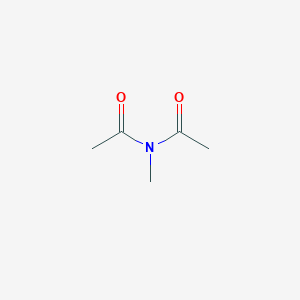
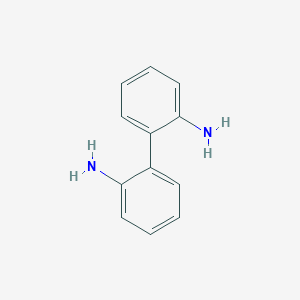
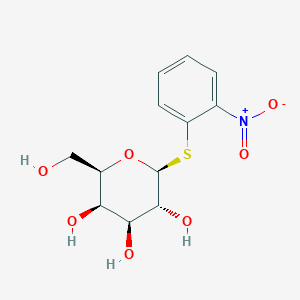
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
